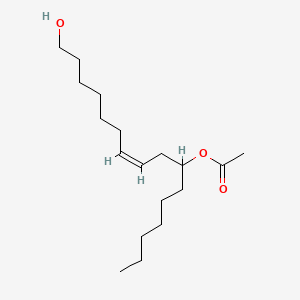
Gyptol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gyptol is a useful research compound. Its molecular formula is C18H34O3 and its molecular weight is 298.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Key Properties
- Thermal Stability : Gyptol maintains structural integrity at elevated temperatures.
- Chemical Resistance : It is resistant to various chemicals, making it ideal for industrial environments.
- Adhesion : Exhibits strong adhesion to various substrates, enhancing its utility in coatings and adhesives.
Coatings
This compound is extensively used in the formulation of protective coatings. Its ability to form a tough film provides excellent protection against moisture and chemicals. Research indicates that coatings based on this compound can significantly enhance the durability of surfaces exposed to harsh environments .
Adhesives
The adhesive properties of this compound make it suitable for bonding dissimilar materials. Its cross-linked structure ensures strong adhesion, which is critical in applications such as automotive and aerospace industries where material integrity is paramount .
Composites
This compound is utilized in composite materials due to its lightweight and strength characteristics. It serves as a matrix resin in fiber-reinforced composites, providing enhanced mechanical properties while reducing weight .
Case Study 1: Protective Coatings
A study conducted on the application of this compound-based coatings demonstrated a significant improvement in corrosion resistance compared to traditional coatings. The experimental results showed that this compound coatings maintained their integrity even after prolonged exposure to corrosive environments, making them suitable for marine applications .
Case Study 2: Adhesive Performance
In another research project focused on adhesive applications, this compound was tested for bonding aluminum and glass substrates. The results indicated that this compound-based adhesives achieved superior bond strength compared to conventional adhesives, showcasing its potential in high-performance applications such as construction and automotive assembly .
Eigenschaften
CAS-Nummer |
16579-98-9 |
|---|---|
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.467 |
IUPAC-Name |
[(Z)-16-hydroxyhexadec-9-en-7-yl] acetate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-11-14-18(21-17(2)20)15-12-9-7-6-8-10-13-16-19/h9,12,18-19H,3-8,10-11,13-16H2,1-2H3/b12-9- |
InChI-Schlüssel |
QIQUSZQCMFNTQQ-XFXZXTDPSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCO)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















